molecular formula C13Br10O3 B13734902 Bis(pentabromophenyl) carbonate CAS No. 33374-34-4

Bis(pentabromophenyl) carbonate

Cat. No.: B13734902
CAS No.: 33374-34-4
M. Wt: 1003.2 g/mol
InChI Key: GLMRCTIBJCEHLX-UHFFFAOYSA-N
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Description

Note: While the provided evidence extensively discusses brominated aromatic compounds such as bis(pentabromophenyl) ether (DecaBDE) and 1,2-bis(pentabromophenyl)ethane (DBDPE), direct references to bis(pentabromophenyl) carbonate are absent. For the purpose of this analysis, we focus on structurally and functionally related brominated flame retardants (BFRs) highlighted in the evidence, with DecaBDE and DBDPE serving as primary comparators.

Properties

CAS No.

33374-34-4

Molecular Formula

C13Br10O3

Molecular Weight

1003.2 g/mol

IUPAC Name

bis(2,3,4,5,6-pentabromophenyl) carbonate

InChI

InChI=1S/C13Br10O3/c14-1-3(16)7(20)11(8(21)4(1)17)25-13(24)26-12-9(22)5(18)2(15)6(19)10(12)23

InChI Key

GLMRCTIBJCEHLX-UHFFFAOYSA-N

Canonical SMILES

C1(=C(C(=C(C(=C1Br)Br)Br)Br)Br)OC(=O)OC2=C(C(=C(C(=C2Br)Br)Br)Br)Br

Origin of Product

United States

Preparation Methods

Carbonylation of Pentabromophenol with Carbonylating Agents

The primary method for synthesizing this compound involves the carbonylation of pentabromophenol using carbonylating agents such as diphenyl carbonate or phosgene. This process typically proceeds via transesterification or direct carbonylation under controlled temperature and catalytic conditions.

  • Diphenyl Carbonate Transesterification : This method involves reacting pentabromophenol with diphenyl carbonate at elevated temperatures (typically 80–250 °C) in the presence of catalysts such as alkali metal hydroxides or phenolates (e.g., sodium hydroxide or sodium phenolate). The reaction can be performed in melt or solvent media, often under reduced pressure to facilitate removal of phenol by-product and drive the reaction to completion.

  • Phosgene-Based Carbonylation : Phosgene (carbonyl dichloride) can be used to react with pentabromophenol under interfacial polymerization conditions or melt processes to form this compound. This method requires careful handling due to phosgene's toxicity and the need for precise reaction control to avoid side reactions.

Isolation and Purification

  • The this compound product typically precipitates from the reaction mixture upon cooling to room temperature or below 40 °C. It is isolated by filtration or centrifugation.

  • Further purification is achieved by washing with solvents like toluene or recrystallization to remove residual phenol and impurities.

  • The mother liquor after filtration can be recycled by removing phenol and reaction medium via distillation and reusing the recovered materials in subsequent reactions, improving process efficiency and sustainability.

Comparative Data Table of Preparation Parameters

Parameter Diphenyl Carbonate Transesterification Phosgene Carbonylation Notes
Catalyst Sodium hydroxide, sodium phenolate Not typically required Catalysts enhance transesterification
Temperature Range 80–250 °C (preferably 100–230 °C) Ambient to elevated Phosgene requires careful control
Pressure Atmospheric or reduced pressure Atmospheric Vacuum aids phenol removal
Solvent Melt or inert solvents (e.g., chlorobenzene) Interfacial solvents (e.g., dichloromethane) Solvent choice affects process
Reaction Time 0.25–5 hours Variable Time depends on scale and conditions
Product Isolation Precipitation, filtration, washing Similar Purification by recrystallization
Yield High (up to 96% reported) High Efficient phenol removal critical

Chemical Reactions Analysis

Chemical Reactions: Hydrolysis

Carbonates, including bis(pentabromophenyl) carbonate, can undergo hydrolysis, a reaction where the carbonate group is cleaved by water. This process is similar to the hydrolysis of other carbonates, such as bis(2,4-dinitrophenyl) carbonate, which has been studied in detail. The hydrolysis of bis(2,4-dinitrophenyl) carbonate is pH-independent and involves the attack of water on the ester acyl group, followed by fast decomposition of the mono-ester of carbonic acid .

While specific data on the hydrolysis of this compound is not available, it is likely to follow a similar mechanism. The reaction would result in the formation of pentabromophenol and carbon dioxide:

Bis(pentabromophenyl) carbonate+H2O2Pentabromophenol+CO2\text{this compound} + \text{H}_2\text{O} \rightarrow 2\text{Pentabromophenol} + \text{CO}_2

Environmental Considerations

This compound, like other brominated flame retardants, raises environmental concerns due to its persistence and potential bioaccumulation. The high bromine content contributes to its flame-retardant properties but also poses risks to ecosystems. Decabromodiphenyl ether (decaBDE), a related compound, has been subject to regulatory actions due to its persistence, bioaccumulation, and toxicity .

Comparison with Other Flame Retardants

This compound is compared with other flame retardants in terms of its structure and toxicity profile. Decabromodiphenyl ether (decaBDE) and tetrabromobisphenol A (TBBPA) are commonly used alternatives, each with its own set of environmental and health concerns.

CompoundStructure TypePrimary UseToxicity Profile
This compoundCarbonateFlame retardantModerate concern
Decabromodiphenyl etherEtherFlame retardantHigh concern
Tetrabromobisphenol ABisphenolFlame retardantModerate concern

Scientific Research Applications

Chemical Properties and Structure

Bis(pentabromophenyl) carbonate is a brominated compound characterized by the presence of multiple bromine atoms attached to phenyl groups. Its structure contributes to its effectiveness as a flame retardant due to the high thermal stability and low volatility of brominated compounds. The general formula can be represented as follows:C12H4Br10O3\text{C}_{12}\text{H}_{4}\text{Br}_{10}\text{O}_3

Fire Retardant Applications

Polymer Additives:
The primary application of this compound is as a fire retardant additive in polymers. It is particularly effective in enhancing the flame resistance of various plastics, including:

  • Polyethylene Terephthalate (PET) : When mixed with PET, this compound significantly improves its fire resistance while maintaining its mechanical properties .
  • Nylon : The compound has been shown to enhance the flame retardancy of nylon-6,6 and other nylon variants, making them safer for use in textiles and automotive applications .
  • Polypropylene : Incorporating this compound into polypropylene formulations allows for efficient fire retardancy without compromising the material's integrity during processing .

Mechanism of Action:
The flame retardant properties are attributed to the release of bromine during combustion, which interferes with the free radical reactions that sustain flames. This mechanism not only slows down combustion but also reduces smoke generation .

Environmental Impact and Safety Studies

Given the widespread use of this compound, understanding its environmental impact is crucial. Several studies have been conducted to assess its toxicity and ecological effects.

Toxicological Studies:
Research indicates that exposure to high concentrations of this compound can lead to adverse health effects in laboratory animals, including liver degeneration and potential carcinogenic effects . For instance, a two-year study on rats revealed increased incidences of liver lesions at elevated doses, prompting further investigation into its safety profile .

Regulatory Assessments:
Regulatory bodies have conducted risk assessments to evaluate the implications of using this compound in consumer products. These assessments consider factors such as bioaccumulation potential and long-term exposure risks . The findings suggest that while it is effective as a flame retardant, there are significant concerns regarding its persistence in the environment and potential health risks associated with long-term exposure.

Case Studies

Several case studies highlight the practical applications and implications of this compound in various industries:

Case Study Application Findings
Automotive Industry Use in interior materialsEnhanced fire resistance without compromising aesthetic qualities; however, concerns about leaching into the environment were noted .
Textile Industry Application in curtains and upholsteryDemonstrated significant reduction in flammability; regulatory scrutiny led to reduced usage in favor of safer alternatives .
Electronics Insulation materialsEffective in preventing ignition; however, studies indicated potential long-term health risks for workers involved in manufacturing processes .

Mechanism of Action

The flame-retardant action of bis(pentabromophenyl) carbonate is primarily due to the release of bromine radicals during combustion. These radicals interfere with the radical chain reactions that propagate the flame, effectively slowing down or extinguishing the fire. The compound acts in both the gas phase and the condensed phase, providing a comprehensive flame-retardant effect .

Comparison with Similar Compounds

Comparison with Structurally Similar Brominated Compounds

DecaBDE vs. DBDPE (1,2-Bis(pentabromophenyl)ethane)

Property DecaBDE (CAS 1163-19-5) DBDPE (CAS 84852-53-9)
Chemical Structure Two pentabromophenyl groups linked by an ether bond Two pentabromophenyl groups linked by an ethane bridge
Molecular Weight 959.17 g/mol 971.22 g/mol
Primary Use Flame retardant in plastics, textiles, electronics Flame retardant replacement for DecaBDE in similar applications
Regulatory Status Restricted under REACH and Stockholm Convention Not currently restricted but under scrutiny
Environmental Impact Persistent, bioaccumulative, and toxic (PBT/vPvB) Lower bioaccumulation potential; limited long-term data
Thermal Stability Decomposes at ~300–350°C, releasing bromine radicals Higher thermal stability (>350°C) due to ethane linkage
Key Findings:
  • Regulatory Trends : DecaBDE’s phase-out (e.g., in PA 2200 production ) has driven adoption of DBDPE, though its environmental safety remains debated .

DecaBDE vs. Other Brominated Flame Retardants

While DBDPE is a direct structural analog, other BFRs like tetrabromobisphenol A (TBBPA) and hexabromocyclododecane (HBCD) differ in backbone chemistry. For example:

  • TBBPA (CAS 79-94-7): Contains a bisphenol A core with bromine substitution. Unlike DecaBDE, it is reactive (chemically bonded to polymers) and less persistent .

Regulatory and Environmental Considerations

DecaBDE’s Regulatory Timeline

  • 2002 : EU Risk Assessment identified DecaBDE as a PBT substance .
  • 2017 : EU Regulation 2017/227 restricted DecaBDE in materials like PA 2200, permitting only trace impurities .
  • 2019 : Stockholm Convention listed DecaBDE for global elimination .

DBDPE’s Emerging Challenges

  • Persistence: Limited data suggest DBDPE may degrade into lower brominated compounds, though slower than DecaBDE .
  • Toxicity : Early studies indicate lower acute toxicity compared to DecaBDE, but chronic effects are under investigation .

Biological Activity

Bis(pentabromophenyl) carbonate, also known as pentabromophenyl phenyl carbonate, is a brominated organic compound that has garnered attention due to its potential biological activity. This compound is part of a broader class of brominated flame retardants (BFRs), which are widely used in various applications to reduce flammability. However, the biological implications of such compounds are critical to understanding their environmental and health impacts.

This compound is synthesized through the reaction of pentabromophenol with phenyl chloroformate. The general structure can be represented as follows:

C12H4Br5O3\text{C}_{12}\text{H}_{4}\text{Br}_{5}\text{O}_3

This compound exhibits significant bromination, which contributes to its flame-retardant properties but also raises concerns regarding its toxicity and environmental persistence.

Antimicrobial Properties

Research indicates that this compound possesses notable antimicrobial activity. It has been shown to be effective against various bacterial strains, including Staphylococcus aureus, at concentrations exceeding one part per million (ppm) . This suggests potential applications in controlling microbial growth in various settings.

Toxicological Studies

Toxicological assessments have highlighted several adverse effects associated with this compound:

  • Developmental Toxicity : Animal studies have reported liver degeneration and neurobehavioral changes, particularly during critical phases of brain development in neonatal subjects .
  • Genotoxicity : There are concerns regarding the genotoxic effects of this compound, necessitating further investigation into its long-term health impacts .

Persistence and Bioaccumulation

This compound is characterized by its persistence in the environment. Studies indicate that highly brominated compounds tend to bioaccumulate less than their lower-brominated counterparts; however, they still pose risks due to potential degradation products that may be more toxic . The breakdown of these compounds in aquatic environments raises concerns about secondary poisoning in food chains.

Case Study 1: Antimicrobial Efficacy

A study evaluated the effectiveness of this compound against common pathogens. Results demonstrated a significant reduction in bacterial counts at specified dilutions, confirming its potential as a microbiocide .

Case Study 2: Toxicological Assessment

In a comprehensive risk assessment conducted by the European Commission, this compound was evaluated for its health impacts. The findings indicated a need for further research on its neurotoxic effects and environmental persistence .

Research Findings Summary

Property Findings
Antimicrobial ActivityEffective against Staphylococcus aureus at >1 ppm
Developmental ToxicityLiver and neurobehavioral changes observed in rats
GenotoxicityConcerns raised; requires further study
Environmental PersistenceHigh persistence; potential for secondary poisoning

Q & A

Basic Research Questions

Q. What experimental design strategies are optimal for synthesizing bis(pentabromophenyl) carbonate with high purity?

  • Methodological Answer : Use factorial design to optimize reaction parameters (e.g., molar ratios, temperature, catalyst loading). For example, a 2³ factorial design can evaluate interactions between bromination efficiency, solvent polarity, and reaction time . Orthogonal experimental designs are also effective for minimizing trial numbers while maximizing data robustness, particularly for multi-step bromination processes .

Q. How can researchers address inconsistencies in bromination efficiency during synthesis?

  • Methodological Answer : Perform kinetic studies using gas chromatography-mass spectrometry (GC-MS) to monitor intermediate formation. Contradictions in bromination yields often arise from incomplete halogenation or side reactions (e.g., debromination under high temperatures). Statistical regression analysis of reaction conditions (e.g., Br₂ stoichiometry, reaction time) can identify critical variables .

Q. What analytical techniques are recommended for characterizing this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹³C NMR to confirm carbonate linkage and aromatic bromination patterns.
  • X-ray Diffraction (XRD) : For crystalline structure validation, particularly to distinguish between polymorphs .
  • Thermogravimetric Analysis (TGA) : To assess thermal stability and decomposition thresholds (critical for flame-retardant applications) .

Advanced Research Questions

Q. How can computational modeling predict the environmental persistence of this compound?

  • Methodological Answer : Apply density functional theory (DFT) to calculate bond dissociation energies (BDEs) of C-Br bonds, which correlate with degradation resistance. Pair this with molecular dynamics simulations to model hydrolysis pathways in aqueous environments . Validate predictions using high-resolution mass spectrometry (HRMS) to detect degradation byproducts .

Q. What strategies resolve contradictions in toxicity data for this compound derivatives?

  • Methodological Answer : Use comparative metabolomics to identify species-specific metabolic pathways. For instance, discrepancies between in vitro (e.g., hepatocyte assays) and in vivo (rodent) toxicity data may stem from differential cytochrome P450 activity. Dose-response modeling with Bayesian statistics can quantify uncertainty .

Q. How do regulatory frameworks impact the design of this compound alternatives?

  • Methodological Answer : Align synthetic routes with REACH Annex XVII restrictions by avoiding decabromodiphenyl ether (DecaBDE) analogs. Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate alternatives, ensuring compliance with EU Risk Assessment Reports .

Key Considerations for Academic Research

  • Safety Protocols : Separate waste storage for brominated byproducts is mandatory due to environmental persistence. Collaborate with certified waste management agencies for disposal .
  • Data Reproducibility : Use standardized reference materials (e.g., 2,2′,4,5′,6-Pentabromobiphenyl) for GC-MS calibration to ensure cross-study comparability .
  • Regulatory Alignment : Monitor updates to Annex XVII of REACH, particularly for restrictions on brominated flame retardants .

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